3-(4-Cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide
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Overview
Description
3-(4-Cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of cyano groups and a thiolane ring, which contribute to its unique chemical properties. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide typically involves the following steps:
Formation of 4-Cyanoaniline: This can be achieved through the nitration of aniline followed by reduction and subsequent cyanation.
Synthesis of 3-Cyanothiolane: This involves the cyclization of a suitable precursor, such as a dithiolane derivative, followed by cyanation.
Coupling Reaction: The final step involves the coupling of 4-cyanoaniline with 3-cyanothiolane in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the cyano groups, converting them to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving cyano and thiolane groups.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano groups and thiolane ring may play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyanoaniline: A precursor in the synthesis of the compound.
3-Cyanothiolane: Another precursor.
Benzamides: A class of compounds with similar structural features.
Uniqueness
3-(4-Cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide is unique due to the presence of both cyano groups and a thiolane ring, which confer distinct chemical and biological properties. This combination is not commonly found in other benzamide derivatives, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-(4-cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c20-11-14-4-6-16(7-5-14)22-17-3-1-2-15(10-17)18(24)23-19(12-21)8-9-25-13-19/h1-7,10,22H,8-9,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWQOKNJEKFJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CC(=CC=C2)NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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